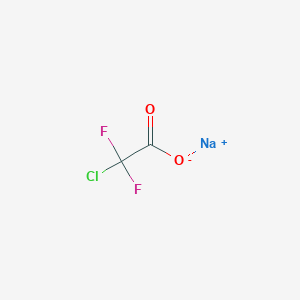

Sodium chlorodifluoroacetate

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemical and Biological Sciences

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chimia.chnih.govtandfonline.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.comwikipedia.org This stability is a crucial factor in their widespread use. alfa-chemistry.com Fluorine's high electronegativity and small van der Waals radius, which is comparable to that of a hydrogen atom, allow it to act as a bioisostere of a hydroxyl group or a hydrogen atom, often leading to enhanced biological activity. chimia.chtandfonline.comcas.cn

These unique properties have led to the extensive application of fluorinated compounds in various scientific domains:

Pharmaceuticals: An estimated 20% of all pharmaceuticals contain fluorine. alfa-chemistry.comwikipedia.org The introduction of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. chimia.chtandfonline.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the antibiotic ciprofloxacin, and the anticancer agent 5-fluorouracil. chimia.chalfa-chemistry.com

Agrochemicals: A significant portion, estimated at 30-40%, of modern agrochemicals are organofluorine compounds. alfa-chemistry.com Their enhanced stability and biological potency make them effective herbicides, insecticides, and fungicides. chimia.chchemimpex.com

Materials Science: Fluorinated polymers, such as Teflon, are known for their low friction coefficients, high thermal stability, and chemical resistance, making them valuable in a wide range of applications from non-stick coatings to specialty lubricants. alfa-chemistry.comwikipedia.org They are also used in the development of advanced materials like liquid crystal displays and fuel cell membranes. alfa-chemistry.com

Transition Metal Chemistry: Fluorinated ligands are utilized in organometallic and coordination chemistry to tune the electronic properties of metal centers and to serve as convenient probes for monitoring reactions using ¹⁹F NMR spectroscopy. alfa-chemistry.com

The strategic placement of fluorine atoms can have a dramatic impact on the molecule's function, making the development of new fluorination methods a critical area of research.

Historical Context of Difluorocarbene Generation from Sodium Chlorodifluoroacetate

The use of this compound as a source of difluorocarbene dates back to the pioneering work of Haszeldine and his colleagues in 1960. acs.orgcas.cnthieme-connect.com They demonstrated that the thermal decarboxylation of this salt could generate difluorocarbene, which could then be trapped by alkenes to form difluorocyclopropanes. acs.org This discovery marked a significant milestone in organofluorine chemistry, providing a more accessible route to this reactive intermediate.

The proposed mechanism for this transformation begins with the thermal decomposition of this compound, which leads to the loss of carbon dioxide and the formation of a chlorodifluoromethyl anion (ClF₂C⁻). wikipedia.org This anion subsequently loses a chloride ion to generate difluorocarbene (:CF₂). wikipedia.org

Prior to the widespread adoption of this compound, other methods for generating difluorocarbene existed, but many relied on reagents that were either hazardous to the environment, such as ozone-depleting substances like HCF₂Cl, or toxic to humans, such as organometallic compounds like Me₃SnCF₃. cas.cnthieme-connect.com The development of this compound as a difluorocarbene precursor offered a more environmentally benign and operationally simpler alternative. cas.cnorgsyn.org

Subsequent research by Chen and Burton expanded on the utility of this compound, showing that its decomposition in the presence of fluoride (B91410) and copper salts could generate trifluoromethylcopper (B1248711) (CuCF₃) species, which are valuable for trifluoromethylation reactions. acs.org

Strategic Importance of this compound as a Key Fluorine Source in Modern Synthetic Chemistry

This compound continues to be a strategically important reagent in modern synthetic chemistry due to its affordability, stability, and versatility as a difluorocarbene precursor. acs.orgorgsyn.org It is a readily available, bench-stable solid, making it a convenient and cost-effective choice for introducing difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) groups into organic molecules. acs.orgorgsyn.org

Its importance is highlighted by its numerous applications in the synthesis of a wide array of valuable compounds:

Difluoromethylation: It is widely used for the difluoromethylation of various heteroatoms, including oxygen, sulfur, nitrogen, and selenium. acs.orgorgsyn.org This is particularly significant in medicinal chemistry, where the difluoromethyl group can serve as a bioisostere for hydroxyl or thiol groups, potentially improving a drug's pharmacokinetic profile. cas.cn A simple protocol involves the reaction of thiols with this compound at elevated temperatures to produce difluoromethylated products in high yields. acs.org

Difluorocyclopropanation: The reaction of difluorocarbene generated from this compound with alkenes is a well-established method for synthesizing gem-difluorocyclopropanes. oakwoodchemical.combeilstein-journals.org These structures are of interest in medicinal chemistry and materials science.

Synthesis of Difluoromethoxy Compounds: The reagent is employed in the O-difluoromethylation of β-ketosulfones to regioselectively synthesize β-difluoromethoxy vinyl sulfones. rsc.org

Wittig-type Reactions: In the presence of triphenylphosphine, the thermal decomposition of this compound can lead to the formation of a phosphonium (B103445) ylide, which can then participate in Wittig-like reactions with aldehydes. wikipedia.org

Functionalization of Polymers: It has been applied to the functionalization of ethylene-propylene-diene rubber (EPDM). oakwoodchemical.com

Synthesis of Heterocycles: It serves as a difluorocarbene source in difluorocarbene-triggered cyclization reactions to synthesize various fluorine-containing heterocyclic compounds, such as (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophenes. researchgate.net

The operational simplicity and cost-effectiveness of using this compound have made it a preferred reagent in both academic research and industrial process chemistry for the synthesis of complex fluorinated molecules. acs.orgcas.cn

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTAVLDNYYEJHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-04-0 (Parent) | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062049 | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895-39-2 | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Difluorocarbene Generation and Reactivity

Elucidation of Thermal Decarboxylation Pathways of Sodium Chlorodifluoroacetate

This compound (SCDA) serves as a versatile and convenient precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate of significant interest in synthetic chemistry. The primary pathway for the generation of difluorocarbene from SCDA is through thermal decarboxylation. This process involves heating the salt, typically at temperatures around 90-95°C, to induce the loss of carbon dioxide and the formation of the carbene species acs.orgnih.govnih.gov.

Mechanistic studies suggest that this process is initiated by the decarboxylation of the chlorodifluoroacetate anion to generate a chlorodifluoromethyl anion (CClF₂⁻) intermediate. This anion is unstable and rapidly eliminates a chloride ion to afford difluorocarbene rsc.org. The use of polar aprotic solvents, such as diglyme (B29089), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), is common to facilitate this reaction nih.govrsc.org.

The thermal stability of SCDA at ambient temperature and its relatively low decomposition temperature make it a safer and more operationally simple alternative to other difluorocarbene precursors, such as hazardous gases or reagents that require harsh reaction conditions acs.orgnih.gov. The decarboxylation can proceed in the absence of any transition metal catalysts, although the reaction conditions can be influenced by the presence of other reagents, such as bases, which are often used to generate the active nucleophile for trapping the carbene nih.gov.

| Parameter | Description | Reference |

| Reagent | This compound (CClF₂CO₂Na) | acs.orgnih.govnih.gov |

| Primary Product | Difluorocarbene (:CF₂) | acs.orgnih.govnih.gov |

| Mechanism | Thermal Decarboxylation | acs.orgrsc.org |

| Typical Temperature | 90-95 °C | nih.govnih.gov |

| Key Intermediate | Chlorodifluoromethyl anion (CClF₂⁻) | rsc.org |

| Common Solvents | Diglyme, DMF, NMP | nih.govrsc.org |

Characterization and Reactivity of Difluorocarbene as an Active Reaction Intermediate

Difluorocarbene (:CF₂) generated from this compound is a singlet carbene with a unique electronic structure that dictates its reactivity. The carbon center is electron-deficient, making it electrophilic, yet it is also stabilized by π-donation from the two fluorine atoms. This combination of effects renders difluorocarbene a moderately electrophilic species that readily reacts with electron-rich substrates nih.gov.

The reactivity of difluorocarbene is diverse and includes several key transformations:

Cycloaddition Reactions: Difluorocarbene undergoes [2+1] cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. These reactions are valuable for the synthesis of strained ring systems containing fluorine. The reaction is most efficient with electron-rich olefins nih.govbeilstein-journals.org.

Insertion Reactions: It can insert into various X-H bonds, where X can be O, S, N, or Se. This reactivity is fundamental to difluoromethylation reactions of alcohols, thiols, amines, and selenols nih.gov.

Ylide Formation: In the presence of nucleophiles such as phosphines or amines, difluorocarbene can form ylides. For example, with triphenylphosphine, it forms a difluoromethylene phosphonium (B103445) ylide, which can then participate in Wittig-type reactions rsc.org. Similarly, it reacts with tertiary amines to generate ammonium ylides, which can lead to further transformations researchgate.net.

Homocoupling: Under certain conditions, difluorocarbene can dimerize to form tetrafluoroethylene (TFE).

The transient nature of difluorocarbene necessitates its in situ generation and trapping. Its electrophilic character drives its rapid reaction with available nucleophiles in the reaction medium.

| Reaction Type | Substrate | Product |

| [2+1] Cycloaddition | Alkenes, Alkynes | gem-Difluorocyclopropanes, gem-Difluorocyclopropenes |

| X-H Insertion | Alcohols, Thiols, Amines | Difluoromethyl ethers, thioethers, amines |

| Ylide Formation | Phosphines, Amines | Phosphonium ylides, Ammonium ylides |

| Dimerization | Difluorocarbene | Tetrafluoroethylene |

Principles of Nucleophilic Trapping of Difluorocarbene by Heteroatom Nucleophiles

A significant application of difluorocarbene generated from this compound is the difluoromethylation of heteroatom nucleophiles. The general principle involves the reaction of the electrophilic carbene with an electron-rich heteroatom. This process typically requires a base to deprotonate the heteroatom-containing substrate, thereby generating a more potent nucleophile (e.g., a phenoxide, thiolate, or selenoate) for trapping the carbene nih.gov.

The mechanism for the difluoromethylation of a heteroatom nucleophile (Nu-H) can be outlined as follows:

Deprotonation: A base (e.g., K₂CO₃) removes the acidic proton from the substrate to form the active nucleophile (Nu⁻).

Carbene Generation: SCDA undergoes thermal decarboxylation to produce difluorocarbene (:CF₂).

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbon of the difluorocarbene to form a difluoromethyl anion intermediate (Nu-CF₂⁻).

Protonation: The intermediate is protonated by a proton source in the reaction mixture (often the solvent or residual substrate) to yield the final difluoromethylated product (Nu-CF₂H).

This methodology has been successfully applied to a variety of heteroatom nucleophiles:

Sulfur Nucleophiles: Aromatic and heteroaromatic thiols are efficiently difluoromethylated in the presence of a base like K₂CO₃ at around 95°C, providing good to excellent yields of aryl difluoromethyl sulfides nih.gov.

Nitrogen Nucleophiles: Heterocyclic nitrogen compounds, such as imidazoles and theophylline, can be N-difluoromethylated under similar conditions nih.gov.

Selenium Nucleophiles: Phenylselenol reacts effectively to form phenyl difluoromethyl selenide nih.gov.

Oxygen Nucleophiles: Phenols are converted to aryl difluoromethyl ethers. The generation of the phenolate anion is a crucial step for the reaction to proceed efficiently acs.org.

The choice of base and solvent is critical for the success of these reactions, with polar aprotic solvents like DMF generally providing the best results nih.gov.

| Heteroatom | Substrate Type | Product Type |

| Sulfur | Thiols (Ar-SH) | Aryl difluoromethyl sulfides (Ar-SCF₂H) |

| Nitrogen | N-Heterocycles | N-Difluoromethyl heterocycles |

| Selenium | Selenols (Ar-SeH) | Aryl difluoromethyl selenides (Ar-SeCF₂H) |

| Oxygen | Phenols (Ar-OH) | Aryl difluoromethyl ethers (Ar-OCF₂H) |

Mechanistic Insights into Self-Activation in Acylation Reactions Mediated by this compound

In a departure from its typical role as a difluorocarbene source for difluoromethylation, this compound has been shown to act as a chlorodifluoroacylating agent for electron-rich heterocycles like N-alkylindoles. This reactivity is unusual for a carboxylate salt, which is generally not considered an effective electrophile for Friedel-Crafts type reactions acs.orgacs.org.

Mechanistic investigations have revealed a "self-activation" pathway that is initiated by the characteristic ability of SCDA to generate difluorocarbene acs.orgacs.org. The proposed mechanism involves the following steps:

Difluorocarbene Generation: A molecule of SCDA thermally decomposes to produce difluorocarbene.

Active Ester Formation: The generated difluorocarbene is then trapped by the carboxylate oxygen of a second molecule of SCDA. This forms a highly reactive chlorodifluoromethyl chlorodifluoroacetate ester intermediate.

Friedel-Crafts Acylation: This activated ester then serves as the electrophile in a Friedel-Crafts acylation reaction with the N-alkylindole at the C3 position, leading to the formation of the corresponding 3-chlorodifluoroacetylindole acs.org.

This self-activation mechanism is supported by several key observations. The reaction requires a stoichiometric amount of at least two equivalents of SCDA. Furthermore, when the reaction is conducted in the presence of a carbene trap like thiophenol, the acylation reaction is suppressed, and the formation of the difluoromethylated thiophenol is observed instead. This indicates that the generation of difluorocarbene is a crucial step in the reaction pathway acs.org. This unique reactivity highlights an unprecedented reaction mode for SCDA, expanding its utility beyond traditional difluoromethylation reactions acs.org.

Investigations into Unusual Carbon Cleavage Pathways in Multicomponent Transformations Involving this compound

Recent studies have uncovered unconventional reactivity of difluorocarbene, generated from precursors like this compound, involving the cleavage of robust carbon-carbon and carbon-heteroatom bonds. These pathways open up new avenues for complex molecular transformations.

One notable example is the difluorocarbene-induced deconstructive functionalization of tertiary amines. In this process, difluorocarbene, generated in situ, reacts with a tertiary amine to form an ammonium ylide intermediate. This intermediate then undergoes C(sp³)–N bond cleavage, facilitated by a nucleophilic attack from a halide ion (also generated from the carbene precursor) or another external nucleophile. This sequence allows for the cleavage of an unstrained C-N bond under transition-metal- and oxidant-free conditions, leading to a variety of functionalized products researchgate.net.

In other multicomponent reactions, difluorocarbene can act as a C1 synthon that promotes bond cleavage and subsequent rearrangement or annulation cascades. For instance, a cascade annulation reaction has been developed where difluorocarbene, generated from bromodifluoroacetate, participates in a [3+1+1] cycloaddition, leading to the formation of indolizine derivatives. This process involves the selective cleavage of one or two C-F bonds of the difluorocarbene intermediate under base-controlled conditions nih.gov.

These unusual transformations highlight the ability of the electron-deficient difluorocarbene to activate otherwise inert bonds, leading to novel bond-forming and bond-breaking sequences. This reactivity expands the synthetic utility of this compound beyond its role as a simple difluoromethylating agent, enabling its use in more complex multicomponent transformations.

Stereochemical and Regiochemical Control Elements in Difluorocarbene Additions

The addition of difluorocarbene to unsaturated systems, particularly alkenes, to form gem-difluorocyclopropanes is a powerful synthetic tool. The stereochemistry and regiochemistry of this addition are critical aspects that influence the structure of the final product.

Stereoselectivity: The addition of difluorocarbene to alkenes is generally a stereospecific syn-addition. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted difluorocyclopropane, while a trans-alkene will give the trans-product. This stereospecificity is a hallmark of a concerted cycloaddition mechanism where the two new C-C bonds are formed simultaneously.

Regioselectivity: The regioselectivity of difluorocarbene addition is governed by electronic factors. As an electrophilic species, difluorocarbene reacts preferentially with the more electron-rich double bond in a diene or polyene system. In cases of substituted alkenes, the carbene adds to the more nucleophilic carbon of the double bond. The rate of reaction is significantly higher for alkenes bearing electron-donating groups compared to those with electron-withdrawing groups nih.gov.

Asymmetric Control: Achieving enantioselectivity in difluorocyclopropanation reactions is a significant challenge but an area of active research. While the direct asymmetric difluorocyclopropanation using chiral catalysts is still developing, strategies involving the use of chiral auxiliaries on the alkene substrate have been employed to induce diastereoselectivity. Another approach involves the enzymatic resolution of racemic gem-difluorocyclopropanes to obtain enantiomerically pure compounds sioc.ac.cn. Recent advances have also explored the use of engineered enzymes to catalyze the enantioselective cyclopropanation of difluoromethyl-substituted alkenes, achieving high turnover numbers and enantioselectivities cas.cn. These methods are crucial for the synthesis of chiral, fluorinated building blocks for medicinal chemistry and materials science.

| Control Element | Description | Outcome |

| Stereospecificity | The geometry of the alkene is preserved in the product. | cis-Alkenes give cis-cyclopropanes; trans-alkenes give trans-cyclopropanes. |

| Regioselectivity | Preferential reaction with more electron-rich C=C bonds. | Addition occurs at the most nucleophilic site. |

| Asymmetric Control | Use of chiral auxiliaries, catalysts, or enzymes. | Formation of enantioenriched or diastereomerically enriched products. |

Advanced Synthetic Methodologies Employing Sodium Chlorodifluoroacetate

Strategies for Difluoromethylation using Sodium Chlorodifluoroacetate as a Reagent

The primary strategy for difluoromethylation using this compound involves its thermal decomposition to generate difluorocarbene. This process is typically carried out in the presence of a base and a suitable solvent at elevated temperatures. The generated difluorocarbene is a potent electrophile that readily reacts with various nucleophilic substrates.

O-Difluoromethylation of Phenols and Diverse Hydroxyl Derivatives

The O-difluoromethylation of phenols and other hydroxyl-containing compounds is a valuable transformation in medicinal chemistry and materials science. This compound provides a practical and efficient method for achieving this conversion. The reaction generally proceeds by generating a phenolate or alkoxide in situ with a base, which then acts as the nucleophile to trap the difluorocarbene.

The presumed mechanism involves the thermal decarboxylation of this compound to form difluorocarbene. orgsyn.org The electrophilic difluorocarbene is then intercepted by the nucleophilic phenolate, which is generated under basic conditions. orgsyn.org Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org This method is advantageous due to the stability and bulk availability of this compound, which presents a lower environmental impact compared to alternatives like chlorodifluoromethane (B1668795). orgsyn.org

A significant application of this methodology is in the synthesis of intermediates for biologically active molecules. For instance, the development of a second-generation process route for Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD), highlights the industrial utility of this compound for O-difluoromethylation. orgsyn.org The scalability and safety of this process have been demonstrated, making it a practical choice for large-scale synthesis. researchgate.net

The O-difluoromethylation of β-ketosulfones using this compound offers a regioselective route to β-difluoromethoxy vinyl sulfones. dntb.gov.uarsc.orgrsc.org This reaction is typically performed in the presence of a base like potassium carbonate in a solvent such as acetonitrile at elevated temperatures. rsc.org The process is characterized by its convenience, good substrate scope, and tolerance of various functional groups. rsc.orgrsc.org

The proposed reaction pathway involves the generation of difluorocarbene from this compound. rsc.org This is followed by the reaction of the difluorocarbene with the enolate of the β-ketosulfone, which is formed by deprotonation with the base. rsc.org This leads to an O-difluoromethyl anion intermediate, which upon protonation, yields the final β-difluoromethoxy vinyl sulfone product. rsc.org

S-Difluoromethylation of Thiol Substrates

This compound is an effective reagent for the S-difluoromethylation of a wide range of aromatic and heteroaromatic thiols. acs.orgmanchester.ac.uknih.gov The reaction is typically carried out in the presence of a base such as potassium carbonate at around 95°C. acs.orgmanchester.ac.uknih.gov This method is cost-effective and proceeds under simple reaction conditions without the need for transition metal catalysts. acs.org

The reaction tolerates a variety of functional groups on the thiophenol ring, including both electron-donating and electron-withdrawing groups, and is not significantly affected by steric hindrance from ortho-substituents. acs.org Even substrates with a carboxylic acid group undergo smooth conversion. acs.org However, the method is generally not successful for alkyl thiols. acs.org The reaction can be performed in polar solvents like DMF, NMP, or DMSO. acs.org

Se-Difluoromethylation of Selenol Compounds

The scope of difluoromethylation with this compound also includes selenol compounds. acs.orgmanchester.ac.uknih.gov Phenylselenol, for instance, can be effectively difluoromethylated using this reagent under conditions similar to those used for thiols. acs.orgmanchester.ac.uknih.gov This reaction proceeds via the generation of difluorocarbene and its subsequent trapping by the selenolate anion. This method provides a straightforward route to difluoromethyl selenoethers, which are valuable compounds in materials science and as synthetic intermediates. rsc.org

Table of Research Findings for Difluoromethylation using this compound

| Substrate Type | Typical Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Phenols and Hydroxyl Derivatives | Base (e.g., K2CO3), high temperature (e.g., 120°C), solvent (e.g., DMF) | Provides efficient access to aryl difluoromethyl ethers. Applicable to the synthesis of Roflumilast intermediates. | orgsyn.orgorgsyn.org |

| Beta-Ketosulfones | K2CO3, acetonitrile, 80°C | Regioselective synthesis of β-difluoromethoxy vinyl sulfones with good substrate scope. | rsc.org |

| Thiol Substrates | K2CO3, 95°C, polar solvent (e.g., DMF, NMP, DMSO) | Good to excellent yields for a range of aromatic and heteroaromatic thiols. Tolerates various functional groups. | acs.org |

| Nitrogenous Heterocycles | K2CO3, 95°C | Effective for N-difluoromethylation of heterocycles like theophylline. Product distribution (N- vs. S-difluoromethylation) can be temperature-dependent for substrates with both N and S nucleophiles. | acs.org |

| Selenol Compounds | K2CO3, 95°C | Successfully applied to the difluoromethylation of phenylselenol. | acs.orgmanchester.ac.uk |

Cycloaddition Reactions Facilitated by Difluorocarbene Generated from this compound

This compound (ClCF2COONa) serves as a robust and widely utilized precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate pivotal in organic synthesis. acs.orgcas.cn The thermal decarboxylation of this compound provides a straightforward method to access this versatile synthon, which readily participates in various cycloaddition reactions. acs.org This approach is particularly valuable for constructing molecules containing the gem-difluoromethylene group, a structural motif known to impart unique chemical and physical properties. cas.cn

Gem-Difluorocyclopropanation of Various Unsaturated Systems (Alkenes and Alkynes)

The [2+1] cycloaddition of difluorocarbene with carbon-carbon double and triple bonds is a fundamental strategy for synthesizing gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnthieme-connect.com this compound is one of the most common reagents employed for this transformation. nih.govbeilstein-journals.org The process typically involves the pyrolysis of this compound in the presence of an alkene or alkyne, often in a high-boiling solvent like diglyme (B29089) at temperatures around 190°C. nih.govbeilstein-journals.org While effective, these high temperatures can be a limitation. nih.gov The electrophilic nature of difluorocarbene, resulting from a combination of the inductive effect of the fluorine atoms and π-donation into the vacant p-orbital of the carbene carbon, allows it to react readily with electron-rich unsaturated systems. cas.cn

The methodology employing this compound for difluorocarbene generation has been effectively applied to the difluorocyclopropanation of allylic alcohol derivatives. nih.govbeilstein-journals.org This reaction provides access to difluorocyclopropylmethanols, which are valuable synthetic intermediates. The presence of the hydroxyl group can influence the reactivity and stereoselectivity of the cycloaddition, offering pathways to functionalized cyclopropane structures. The reaction is typically carried out under the standard conditions of heating the substrate with this compound in a suitable high-boiling solvent. nih.gov

The modification of steroid skeletons is crucial for developing new therapeutic agents, and the introduction of fluorine atoms can significantly alter their biological activity. The gem-difluorocyclopropanation of unsaturated steroids using difluorocarbene generated from this compound is a documented strategy for creating novel steroid analogs. nih.govbeilstein-journals.org This method allows for the stereo- and regioselective functionalization of the steroid core, depending on the position of the double bond. The inherent conformational rigidity of the steroid framework often directs the approach of the difluorocarbene, leading to a high degree of stereochemical control in the cycloaddition product. nih.gov

Fluorinated nucleoside analogs are a significant class of compounds in medicinal chemistry, often exhibiting potent antiviral and anticancer properties. nih.govnih.gov The synthesis of carbocyclic nucleoside analogs, where the furanose oxygen is replaced by a methylene group, can impart increased metabolic stability. nih.gov The introduction of a gem-difluorocyclopropane ring into these structures represents an advanced strategy for creating novel pharmacophores. Synthetic routes targeting such complex molecules can involve the difluorocyclopropanation of a carbocyclic precursor alkene using difluorocarbene generated from this compound. This key step establishes the fluorinated three-membered ring, which can then be carried through subsequent transformations to afford the final nucleoside analog. nih.gov

Difluorocarbene-Triggered Cyclization for Complex Heterocycle Synthesis

Beyond simple cycloaddition, difluorocarbene generated from this compound can trigger more complex reaction cascades, enabling the efficient synthesis of intricate heterocyclic systems. acs.org This approach leverages the initial reaction of difluorocarbene with a nucleophile to generate an intermediate that undergoes a subsequent intramolecular cyclization. acs.orgresearchgate.net

An efficient method for the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophenes utilizes this compound as the difluorocarbene source. acs.orgnih.gov This transformation involves the reaction of various 2-mercaptophenyl ketones or related heteroaromatic substrates with :CF2. acs.org The proposed mechanism begins with the formation of a thiolate in the presence of a base, such as potassium carbonate. acs.org This thiolate then acts as a nucleophile, trapping the difluorocarbene generated from the thermal decomposition of this compound to form an arylthiodifluoromethyl anion intermediate. acs.org This intermediate rapidly undergoes an intramolecular nucleophilic addition to the adjacent ketone, cyano, or ester group, followed by protonation, to yield the cyclized product. acs.orgresearchgate.net The use of anhydrous conditions is crucial to minimize the competing protonation of the carbanion intermediate. acs.org This strategy has been successfully applied to a range of substrates, including those with pyridyl and quinolinyl rings, demonstrating its versatility. acs.org

Table 1: Examples of Difluorocarbene-Triggered Cyclization for the Synthesis of 2,2-Difluoro-2,3-dihydrothiophenes acs.org

| Starting Material | Product | Yield (%) |

|---|---|---|

| (2-mercaptophenyl)(phenyl)methanone | 2,2-difluoro-3-phenyl-2,3-dihydrobenzo[b]thiophen-3-ol | 84 |

| (4-chlorophenyl)(2-mercaptophenyl)methanone | 3-(4-chlorophenyl)-2,2-difluoro-2,3-dihydrobenzo[b]thiophen-3-ol | 81 |

| (2-mercaptophenyl)(p-tolyl)methanone | 2,2-difluoro-3-(p-tolyl)-2,3-dihydrobenzo[b]thiophen-3-ol | 82 |

| (2-mercaptoquinolin-3-yl)(phenyl)methanone | 2,2-difluoro-3-phenyl-2,3-dihydrothieno[2,3-b]quinolin-3-ol | 66 |

The resulting difluorinated cyclic sulfides can be further modified, for instance, through oxidation to the corresponding cyclic sulfones, which are scaffolds found in specific inhibitors of hypoxia-inducible factor-2α (HIF-2α). acs.org

Acylation and Other Carbon-Carbon Bond Forming Reactions

A mild and effective method for the chlorodifluoroacylation of N-alkylindoles has been achieved using this compound. acs.orgnih.govacs.org This reaction is unusual as it represents a rare example of Friedel-Crafts-type reactivity from a carboxylate salt, a transformation not observed with similar electron-deficient acetate salts like sodium trifluoroacetate. acs.orgnih.govacs.org Mechanistic studies suggest that the reaction proceeds through a self-activation pathway where the inherent ability of SCDA to generate difluorocarbene is key to forming the active acylating agent. acs.orgnih.gov This process avoids the need for harsh activating agents such as anhydrides, acyl chlorides, or strong Lewis acids. acs.org The resulting chlorodifluoroketones are valuable synthons for creating more complex fluorine-containing molecules. acs.org

The reaction of 1,2-dimethylindole with SCDA and cesium fluoride (B91410) in dimethylformamide (DMF) at 90°C yields the corresponding chlorodifluoroacylated product. acs.org This method has been shown to be applicable to a range of N-methylindoles. acs.org

Table 1: Chlorodifluoroacylation of N-Methylindoles with SCDA

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,2-Dimethylindole | 2-Chloro-2,2-difluoro-1-(1,2-dimethyl-1H-indol-3-yl)ethan-1-one | Moderate Conversion acs.org |

| 2 | N-Methylindole | 2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | 65 |

| 3 | 5-Bromo-N-methylindole | 1-(5-Bromo-1-methyl-1H-indol-3-yl)-2-chloro-2,2-difluoroethan-1-one | 58 |

Data synthesized from narrative descriptions in the source material.

This compound serves as a precursor for the in situ generation of a difluoromethylene ylide, which can then undergo a Wittig-type reaction with aldehydes and ketones to produce 1,1-difluoroalkenes. This one-step synthesis is a practical alternative to other methods that may require harsh conditions or less accessible reagents. acs.org The reaction typically involves heating a mixture of an aldehyde or ketone, triphenylphosphine, and this compound in a suitable solvent like diglyme. orgsyn.org The thermal decomposition of SCDA generates difluorocarbene, which is then trapped by triphenylphosphine to form the corresponding phosphonium (B103445) ylide. This ylide subsequently reacts with the carbonyl compound to yield the desired 1,1-difluoroalkene.

The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide. organic-chemistry.org While the specific stereochemical outcomes for the SCDA-derived ylide are not extensively detailed in the provided context, the general principles of Wittig olefination apply. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

A typical procedure involves the slow addition of a warm solution of dry this compound in anhydrous diglyme to a heated solution of triphenylphosphine and the carbonyl compound in the same solvent. orgsyn.org The reaction temperature is maintained to ensure the controlled decomposition of SCDA and subsequent reaction steps. orgsyn.org

Table 2: Synthesis of 1,1-Difluoroalkenes from Benzaldehyde using SCDA

| Reactants | Solvent | Temperature (°C) | Product | Yield (%) |

|---|

This compound has been employed as a C1 synthon in a multicomponent reaction for the synthesis of 2-aminobenzoxazinones. This approach offers an efficient pathway to construct these heterocyclic scaffolds, which are of interest in medicinal chemistry. The reaction likely proceeds through the in situ generation of a reactive intermediate from SCDA that participates in a cascade reaction with other components to form the benzoxazinone ring system.

An efficient three-component reaction has been developed for the synthesis of acs.orgacs.orgthiazino[4,3-a]indol-10-one derivatives, utilizing this compound, elemental sulfur, and 2'-aminochalcones. acs.orgacs.org This method, conducted under basic conditions with TEMPO as an oxidant, results in the formation of products containing a difluoromethyl thioether moiety in good yields. acs.orgacs.org The transformation is notable for the selective formation of four new bonds: one C-N, two C-S, and one C-C bond in a sequential process. acs.orgacs.org

The reaction is tolerant of various functional groups on the 2'-aminochalcone substrate. For instance, 2'-acetamidochalcones bearing alkoxy groups at the 4'- and 5'-positions react to give the desired products in moderate yields. acs.org Furthermore, other aliphatic acyl groups can replace the N-acetyl group, affording the corresponding products in yields of 54-70%. acs.org

Table 3: Synthesis of acs.orgacs.orgThiazino[4,3-a]indol-10-one Derivatives

| Substrate (2'-aminochalcone derivative) | Product | Yield (%) |

|---|---|---|

| 4-Imidazolyl-2'-acetamidochalcone | acs.orgacs.orgThiazino[4,3-a]indol-10-one derivative | 42 acs.org |

| 2'-Acetamidochalcone with 4',5'-alkoxy groups | Corresponding acs.orgacs.orgthiazino[4,3-a]indol-10-one | Moderate acs.org |

Data synthesized from narrative descriptions in the source material.

Multicomponent Reactions for the Construction of Functionalized Molecular Architectures

Preparation of Isocyanides from Primary Amines

A notable advancement in the synthesis of isocyanides involves the use of this compound as a precursor for difluorocarbene (:CF₂). This method provides a convenient and safer alternative to traditional methods that often rely on toxic reagents like phosgene or metal cyanides. The reaction proceeds through the in situ generation of difluorocarbene via the thermal decarboxylation of this compound. The highly reactive difluorocarbene then reacts with a primary amine to yield the corresponding isocyanide. orgsyn.orgorgsyn.orgnih.gov

This synthetic strategy is compatible with a wide array of primary amines, including those with aryl, heteroaryl, benzyl, and alkyl substituents. nih.govthieme-connect.com Furthermore, the methodology has been successfully applied to the amine residues present in amino acids and peptides, highlighting its utility in bioconjugation and peptide modification. orgsyn.orgorgsyn.org A significant advantage of this approach is its applicability in the late-stage functionalization of biologically active amines, which is a crucial aspect of drug discovery and development. orgsyn.orgnih.gov

The proposed reaction mechanism commences with the thermal decomposition of this compound to generate difluorocarbene. The primary amine then acts as a nucleophile, attacking the electrophilic difluorocarbene. This is followed by a series of base-promoted elimination steps that ultimately lead to the formation of the isocyanide product. orgsyn.org Optimal reaction conditions typically involve heating the primary amine and this compound in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate. orgsyn.org

The versatility of this method is demonstrated by the successful synthesis of a diverse range of isocyanides from their corresponding primary amines. Below is a table summarizing representative examples of this transformation, showcasing the broad substrate scope and the efficiency of the reaction.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Aniline | Phenyl isocyanide | 70 |

| 2 | 4-Methoxyaniline | 4-Methoxyphenyl isocyanide | 68 |

| 3 | Benzylamine | Benzyl isocyanide | 65 |

| 4 | Cyclohexylamine | Cyclohexyl isocyanide | 55 |

| 5 | Glycine methyl ester | Methyl 2-isocyanoacetate | 62 |

This interactive table provides a selection of primary amines that have been successfully converted to their corresponding isocyanides using this compound. The yields reported are isolated yields.

Broader Applications in Materials Science and Biomedical Research

Role in the Development of Advanced Fluorinated Polymers with Tailored Properties

Sodium chlorodifluoroacetate serves as a crucial reagent in the synthesis of advanced fluorinated polymers due to its function as an efficient and environmentally benign precursor to difluorocarbene (:CF2) oakwoodchemical.comcas.cn. Upon heating, the compound undergoes decarboxylation, eliminating carbon dioxide and a sodium chloride salt to generate the highly reactive difluorocarbene intermediate wikipedia.org. This species can then be incorporated into various molecular structures, including existing polymer backbones, to impart the unique properties associated with fluorination.

The introduction of difluoromethylene units into polymers can significantly alter their characteristics, leading to materials with tailored properties for specific applications. Fluorinated polymers are recognized for their exceptional thermal stability, chemical inertness, weather resistance, low surface energy, and low coefficient of friction nih.govscilit.com. The high strength of the carbon-fluorine bond contributes to this remarkable durability nih.gov.

Research has demonstrated the application of this compound in the functionalization of ethylene-propylene-diene rubber (EPDM), modifying its properties by adding difluorocarbene to the polymer chain oakwoodchemical.com. This modification allows for the precise tuning of the material's surface properties and reactivity. Furthermore, the difluorocarbene generated from this compound is widely used in gem-difluorocyclopropanation reactions wikipedia.orgresearchgate.net. This process involves the addition of the :CF2 group across a double bond to form a three-membered ring, a structural motif that can be integrated into polymer synthesis to create materials with unique conformational and electronic properties.

The table below summarizes synthetic applications of this compound as a difluorocarbene source relevant to materials science.

| Reaction Type | Substrate Example | Product/Application | Reference |

| Polymer Functionalization | Ethylene-propylene-diene rubber (EPDM) | Modification of rubber properties | oakwoodchemical.com |

| Geminal Difluorocyclopropanation | Alkenes (e.g., 1,1-diphenylethene) | Synthesis of difluorocyclopropane-containing monomers/polymers | researchgate.net |

| Wittig-like Reactions | Aldehydes with triphenylphosphine | Formation of 1,1-difluoro olefins for polymer synthesis | wikipedia.orgfishersci.ca |

Elucidating Metabolic Pathways and Enzyme Inhibition Mechanisms through Fluorinated Analogues

In biomedical research, fluorinated compounds are invaluable tools for investigating metabolic pathways and enzyme inhibition mechanisms, and this compound can serve as a building block in the synthesis of such molecules fishersci.cachemimpex.com. The introduction of fluorine into a molecule that mimics a natural substrate can create a potent and specific enzyme inhibitor nih.gov. Because the fluorine atom is relatively small, the fluorinated analogue can often fit into the enzyme's active site. However, its high electronegativity can drastically alter the molecule's reactivity, leading to the interruption of the catalytic cycle nih.govnih.gov.

This strategy has led to the development of "suicide substrates" or mechanism-based inactivators. These are compounds that are processed by the target enzyme through part of its normal catalytic cycle, but are converted into a highly reactive species that forms an irreversible covalent bond with an active site residue, thereby permanently inactivating the enzyme nih.gov. Studying these interactions provides deep insight into the enzyme's mechanism.

Fluorinated analogues also serve as "transition state analogues," which are stable molecules designed to resemble the unstable transition state of the substrate in an enzyme-catalyzed reaction. These analogues can bind to the active site with extremely high affinity, acting as powerful reversible inhibitors nih.govresearchgate.net. The unique nuclear magnetic resonance (NMR) properties of the 19F nucleus allow researchers to directly observe the binding and processing of these fluorinated probes within the enzyme's active site, offering a powerful analytical window into biochemical processes nih.gov. While this compound is a precursor for the difluoromethylene group, the principles of using fluorinated analogues are central to its utility in developing probes for biochemical study chemimpex.comnih.gov.

The table below outlines the types of enzyme inhibition strategies that utilize fluorinated compounds.

| Inhibition Strategy | Mechanism of Action | Target Enzyme Class Example | Reference |

| Mechanism-Based Inactivation ("Suicide Substrate") | Enzyme converts the analogue into a reactive species that covalently bonds to the active site. | Amino acid decarboxylases | nih.gov |

| Transition State Analogue Inhibition | Analogue mimics the geometric and electronic properties of the reaction's transition state, binding tightly to the active site. | Serine proteases, Glycosidases | nih.gov |

| Lethal Synthesis | A fluorinated compound is metabolized through a pathway, creating a toxic product that inhibits a downstream enzyme. | Thymidylate synthetase | researchgate.net |

Research into this compound as an Active Ingredient in Pesticide Development

This compound has been utilized in the field of agrochemicals, particularly in the development of pesticides chemimpex.comnbinno.com. Research has identified it as an effective active ingredient in herbicides designed to control the growth of unwanted vegetation in agricultural environments chemimpex.com. Its utility stems from its ability to effectively target specific plant species, which is a valuable characteristic for selective weed control, helping to minimize damage to desired crops chemimpex.com.

The development of pesticides containing fluorine often leads to products with improved properties compared to their non-fluorinated counterparts. This has driven research into the use of versatile fluorinating agents like this compound in the synthesis of novel herbicides, insecticides, and fungicides.

The following table summarizes the documented roles of this compound in the context of pesticide research and development.

| Role in Pesticide Development | Pesticide Type | Key Function/Benefit | Reference |

| Active Ingredient | Herbicide | Controls unwanted vegetation, with effectiveness against specific plant species. | chemimpex.comnbinno.com |

| Synthetic Intermediate | General Pesticides | Used as a building block in the synthesis of more complex pesticide molecules. | guidechem.com |

Environmental Fate and Ecotoxicological Assessment

Investigation of Degradation Pathways of Chlorodifluoroacetic Acid (CDFA) in Natural Aquatic Systems

Chlorodifluoroacetic acid (CDFA) is characterized by its significant stability in natural aquatic environments. Investigations into its degradation have shown that it undergoes little to no breakdown under typical environmental conditions. In a long-term study using 12,000-L model aquatic ecosystems (microcosms), the concentration of CDFA in the water column remained constant over an observation period of 241 days oup.comnih.gov. This indicates a lack of significant degradation pathways, both biological and chemical, in these systems oup.comnih.gov.

While related haloacetic acids, such as trichloroacetic and monochloroacetic acids, have shown evidence of biodegradation leading to the formation of products like chloride and various organic acids, CDFA exhibits much greater persistence nih.gov. Its stability is comparable to that of trifluoroacetic acid (TFA), another haloacetate known for having no identified significant degradation mechanisms in the environment oup.comnih.govnih.gov. The strong carbon-fluorine bonds in the molecule contribute to its recalcitrance.

Analysis of Environmental Persistence and Resistance to Biotic and Abiotic Transformation Processes

Chlorodifluoroacetic acid demonstrates high persistence in the environment, showing strong resistance to both biotic and abiotic transformation processes. Studies have explicitly shown that CDFA is resistant to degradation under normal environmental conditions, with no observed biotic or abiotic transformation over 35 days in controlled test chambers oup.com. This finding was further substantiated in a large-scale, 241-day microcosm study where CDFA concentrations did not decline, confirming its recalcitrant nature in complex aquatic systems oup.comnih.gov. This high degree of persistence means that once introduced into the environment, CDFA is likely to accumulate in aqueous compartments nih.gov. Its properties are similar to trifluoroacetic acid (TFA), which is also known to be highly resistant to degradation under both laboratory and field conditions oup.com.

Identification of Environmental Sources of Chlorodifluoroacetic Acid

Environmental contamination with chlorodifluoroacetic acid is hypothesized to originate from anthropogenic sources, primarily as a breakdown product of industrial chemicals and polymers oup.comnih.gov.

A primary environmental pathway for the formation of CDFA is believed to be the atmospheric degradation of certain chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) compounds oup.comnih.govnih.gov. Specifically, it has been identified as a suspected degradation product of the refrigerant 1,1,2-trichloro-1,1-difluoroethane (CFC-113) and, to a lesser degree, 1-chloro-1,1-difluoroethane (HCFC-142b) oup.comnih.gov. These compounds, once released into the atmosphere, can undergo oxidation and other chemical reactions that lead to the formation of persistent haloacetic acids like CDFA oup.com.

The thermal decomposition (thermolysis) of fluorinated polymers is another significant source of chlorodifluoroacetate in the environment nih.govturi.orgcswab.org. Research has shown that heating commercial polymers such as Teflon (polytetrafluoroethylene, PTFE) and Kel-F (polychlorotrifluoroethylene, PCTFE) can produce chlorodifluoroacetate and the related compound trifluoroacetate nih.govturi.org. This can occur directly from the breakdown of the polymer or indirectly through the release of intermediate products that subsequently degrade into these haloacetates in the atmosphere nih.govturi.orgcswab.org. High-temperature industrial applications and the use of consumer products containing these polymers, such as non-stick cookware and combustion engines, are potential contributors to this environmental burden nih.govturi.org.

Table 1: Identified Environmental Sources of Chlorodifluoroacetic Acid (CDFA)

| Source Category | Specific Precursors/Materials | Formation Pathway |

| Atmospheric Degradation | 1,1,2-trichloro-1,1-difluoroethane (CFC-113) | Oxidation of parent compound in the atmosphere oup.comnih.gov |

| 1-chloro-1,1-difluoroethane (HCFC-142b) | Oxidation of parent compound in the atmosphere oup.comnih.gov | |

| Fluoropolymer Thermolysis | Teflon (PTFE) | High-temperature decomposition nih.govturi.orgcswab.org |

| Kel-F (PCTFE) | High-temperature decomposition nih.govturi.orgcswab.org |

Ecotoxicological Impact Assessment on Primary Aquatic Producers (e.g., Macrophytes)

The ecotoxicological effects of chlorodifluoroacetic acid have been assessed on several species of primary aquatic producers. In a comprehensive microcosm study, three species of aquatic macrophytes—Myriophyllum spicatum, Myriophyllum sibiricum, and the duckweed Lemna gibba—were exposed to neutralized CDFA at concentrations of 0.5, 1, 5, and 20 mg/L oup.comnih.gov.

Over a 42-day exposure period for the Myriophyllum species and a 14-day period for Lemna gibba, researchers monitored various endpoints, including plant length, root growth, mass, and chlorophyll content oup.comnih.gov. The results indicated few statistically significant differences between the control groups and the plants exposed to CDFA. Crucially, the study concluded that there were no biologically relevant impacts on any of the three plant species tested oup.com. At the environmental concentrations currently observed, which are in the nanogram-per-liter range, CDFA does not appear to pose a significant risk to these aquatic macrophytes oup.com.

Table 2: Ecotoxicological Assessment of CDFA on Aquatic Macrophytes

| Test Organism | Exposure Concentrations | Duration | Observed Effects | Conclusion |

| Myriophyllum spicatum | 0.5, 1, 5, 20 mg/L | 42 days | Few statistically significant differences from controls; no biologically relevant impacts. oup.comnih.gov | No significant risk at current environmental concentrations. oup.com |

| Myriophyllum sibiricum | 0.5, 1, 5, 20 mg/L | 42 days | Few statistically significant differences from controls; no biologically relevant impacts. oup.comnih.gov | No significant risk at current environmental concentrations. oup.com |

| Lemna gibba (Duckweed) | 0.5, 1, 5, 20 mg/L | 14 days | Few statistically significant differences from controls; no biologically relevant impacts. oup.com | No significant risk at current environmental concentrations. oup.com |

Development of Analytical Methodologies for Environmental Monitoring of Fluorinated Pollutants

The detection and quantification of persistent fluorinated pollutants like CDFA in environmental samples require sensitive analytical techniques. CDFA has only recently been detected and quantified in environmental samples, highlighting the advancement of these methods oup.com. The monitoring of related compounds such as trifluoroacetic acid (TFA) provides a model for the methodologies applicable to CDFA.

Gas chromatography with an electron capture detector (GC-ECD) has been successfully used for monitoring TFA in various environmental waters, including rainfall, surface water, and groundwater nih.gov. This method often involves sample pre-treatment, concentration, and derivatization to make the analyte suitable for GC analysis nih.gov. More advanced techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are also powerful tools for identifying and quantifying trace levels of environmental contaminants, offering high selectivity and low detection limits nih.gov. These established methods for other haloacetic acids form the basis for the effective environmental monitoring of chlorodifluoroacetic acid chemimpex.com.

Advanced Characterization and Analytical Research Techniques

Spectroscopic Analysis of Fluorinated Intermediates and Reaction Products

Spectroscopic methods are crucial for identifying and characterizing the intermediates and final products that result from reactions involving sodium chlorodifluoroacetate. The decarboxylation of this compound at elevated temperatures generates difluorocarbene (:CF2), a highly reactive intermediate. The subsequent reactions of this carbene with various nucleophiles lead to a diverse range of difluoromethylated products.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a primary tool for this analysis. It provides distinct signals for the difluoromethyl group (CHF₂) which allows for unambiguous confirmation of successful difluoromethylation. For instance, in the difluoromethylation of 1-substituted 5-sulfanyltetrazoles, the resulting N-difluoromethylated thiones show a characteristic ¹⁹F NMR signal around -102.95 ppm. acs.org The yield of such reactions can also be quantified using ¹⁹F NMR. acs.org

In addition to NMR, gas chromatography is employed to assess the purity and yield of volatile reaction products. For example, the analysis of a flash distillate from a reaction involving this compound showed a 95% yield of the desired product, which appeared as a single symmetrical peak in the chromatogram. orgsyn.org

Electron Spin Resonance (ESR) Studies of Radicals Derived from this compound

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used for the direct detection and characterization of chemical species with unpaired electrons, such as free radicals. libretexts.orgnih.govnih.gov This method has been specifically applied to study the radicals formed when this compound is subjected to electron irradiation at room temperature. aip.org

The irradiation of single crystals of this compound produces C·F₂COO⁻ radicals. aip.org Detailed ESR studies have revealed the presence of three distinct sets of these radicals within the crystal lattice. aip.org Each set exhibits a slightly different conformation or local environment, yet they all share nearly identical principal values for the hyperfine splitting tensor for the two equivalent α-fluorine atoms. aip.org

The analysis of the ESR spectra provides significant insights into the structure and environment of these radicals. For example, one radical occupies two sets of non-equivalent positions, which is characteristic of the crystal's space group. aip.org A second radical also shows this site splitting, though the separation is smaller. aip.org A third radical does not exhibit site splitting, but its spectrum shows a triplet superhyperfine structure due to the interaction with two equivalent nuclei of spin one-half. aip.org Further analysis of radicals containing Carbon-13 suggests that the C·F₂COO⁻ radicals are likely nonplanar. aip.org These studies also noted that upon exposure to air, all the initial radicals are converted to peroxide radicals. aip.org

| Radical Set | Observed Spectral Features | Inferred Structural Information |

|---|---|---|

| Radical 1 | Site splitting into two sets of non-equivalent positions | Reflects the crystal's space group symmetry |

| Radical 2 | Site splitting with small separation (~14 G) | Specific orientation of the hyperfine splitting tensor relative to the crystal axes |

| Radical 3 | No site splitting; triplet superhyperfine structure observed | Specific orientation where minimum and maximum hyperfine splitting align with crystal axes |

| ¹³C-labeled Radical | Incomplete data | Suggests a nonplanar structure with the unpaired electron in an orbital with some s character |

Nuclear Magnetic Resonance (NMR) Relaxation Studies for Investigating CClF₂ Group Dynamics

Nuclear Magnetic Resonance (NMR) relaxation studies are powerful techniques for probing the internal motions and dynamics of specific functional groups within a molecule. gmclore.orgutexas.edu Such studies have been conducted on complexes containing the chlorodifluoroacetate anion to investigate the dynamics of the CClF₂ group. sigmaaldrich.comsigmaaldrich.com

Specifically, ³⁵Cl Nuclear Quadrupole Resonance (NQR) and ¹⁹F NMR relaxation studies have been performed on tetramethylammonium (B1211777) hydrogen chlorodifluoroacetate, N(CH₃)₄H(ClF₂CCOO)₂. sigmaaldrich.comsigmaaldrich.com By measuring the relaxation times of the chlorine and fluorine nuclei over a range of temperatures, researchers can gain detailed insights into the motional processes occurring within the CClF₂ group, such as reorientation and internal rotation. These dynamic parameters are essential for understanding the molecular-level behavior and physical properties of materials containing this functional group.

X-ray Crystallographic Studies for Structural Elucidation of Novel Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is invaluable in synthetic chemistry for unambiguously confirming the structure of newly synthesized compounds, especially when complex stereochemistry is involved. nih.gov

In the context of reactions utilizing this compound as a difluorocarbene precursor, X-ray crystallography has been used to provide absolute structural proof for novel derivatives. For example, following the difluoromethylation of a 1-substituted 5-sulfanyl-tetrazole with this compound, the structure of the resulting N-difluoromethylated thione product was definitively confirmed by a single-crystal X-ray diffraction analysis. acs.org This structural elucidation is critical for verifying reaction pathways and understanding the regioselectivity of the difluoromethylation process.

Industrial and Process Chemistry Considerations for Sodium Chlorodifluoroacetate

Process Development and Scale-Up of Reactions Utilizing Sodium Chlorodifluoroacetate

The transition of chemical reactions from laboratory benchtop to industrial-scale production presents numerous challenges, and reactions involving this compound are no exception. Process development and scale-up require careful consideration of reaction parameters to ensure efficiency, safety, and product quality. This compound thermally decomposes to generate difluorocarbene, a highly reactive intermediate. acs.org The temperature at which this decomposition occurs is a critical parameter that needs to be precisely controlled during scale-up.

Research has demonstrated the successful implementation of this compound in multi-kilogram scale synthesis. thieme-connect.com For instance, the O-difluoromethylation of methyl 4-hydroxy-3-iodobenzoate was successfully carried out on a 7 kg scale, yielding the desired product in 99% purity and yield. acs.org This highlights the viability of this compound for large-scale industrial production.

Key considerations in the process development and scale-up include:

Temperature Control: The rate of difluorocarbene generation is highly dependent on temperature. In large reactors, maintaining uniform temperature distribution is crucial to prevent localized overheating, which could lead to runaway reactions. thieme-connect.com

Reagent Addition: In some processes, the slow and controlled addition of this compound is necessary to manage the exothermic nature of the reaction and the rate of gas evolution. orgsyn.org

Solvent Selection: The choice of solvent is critical for ensuring solubility of reactants, efficient heat transfer, and compatibility with reaction conditions. High-boiling point solvents like diglyme (B29089) are often used in these reactions. wikipedia.org

Mixing Efficiency: Adequate mixing is essential to ensure homogeneity and efficient mass and heat transfer within the reactor, which becomes increasingly challenging at larger scales.

Below is a data table summarizing a scaled-up reaction using this compound:

| Reaction | Substrate | Scale | Solvent | Temperature | Yield | Purity |

| O-difluoromethylation | Methyl 4-hydroxy-3-iodobenzoate | 7 kg | Not Specified | Not Specified | 99% | 99% |

This table illustrates a successful multi-kilogram scale synthesis, demonstrating the industrial applicability of this compound.

Management of Safety Parameters and Controlled Release of Difluorocarbene in Large-Scale Production

Safety is a paramount concern in any large-scale chemical process, and the use of this compound requires careful management of specific hazards. The primary safety consideration is the controlled generation and release of difluorocarbene and the concomitant evolution of carbon dioxide gas. cas.cnthieme-connect.com

The thermal decomposition of this compound is an exothermic process that generates a significant volume of gas. orgsyn.org If not properly controlled, the rapid release of gas can lead to a dangerous pressure buildup within the reactor, potentially causing a catastrophic failure. Therefore, a critical safety parameter is the ability to control the release of CO2 from the reaction mixture. thieme-connect.com

Key safety management strategies include:

Controlled Heating: A well-designed heating system with precise temperature control is essential to regulate the rate of decomposition and gas evolution.

Pressure Management: Reactors must be equipped with appropriate pressure relief systems to safely vent any excess pressure. Continuous pressure monitoring is also crucial.

Off-Gas Handling: The evolved carbon dioxide, along with any unreacted difluorocarbene or other volatile byproducts, must be safely vented and scrubbed before release into the atmosphere.

Risk Assessment: A thorough hazard and operability (HAZOP) study should be conducted to identify potential failure modes and their consequences, allowing for the implementation of appropriate preventative measures.

The controlled release of difluorocarbene is not only a safety issue but also crucial for reaction efficiency. A slow, controlled generation ensures that the difluorocarbene is consumed by the substrate as it is formed, minimizing side reactions and dimerization. cas.cn

Economic and Environmental Advantages of this compound as a Cost-Effective and Stable Reagent

This compound offers significant economic and environmental advantages that contribute to its appeal in industrial applications. cas.cnthieme-connect.com

Economic Advantages:

Cost-Effectiveness: this compound is a relatively inexpensive reagent, especially when compared to other difluorocarbene precursors. acs.orgacs.org It is commercially available in bulk as a crystalline solid. acs.org For example, it costs significantly less than reagents like TMSCF3 (trimethyl(trifluoromethyl)silane). acs.org

Stability and Handling: As a stable, crystalline solid at ambient temperature, it is easier and safer to handle and store than gaseous or highly reactive liquid reagents. acs.org This simplifies logistical operations and reduces the need for specialized handling equipment.

Environmental Advantages:

Environmentally Benign: this compound is considered an environmentally benign reagent. cas.cnoakwoodchemical.com It is not an ozone-depleting substance, unlike older difluorocarbene sources such as chlorodifluoromethane (B1668795) (HCFC-22). thieme-connect.com

The combination of low cost, stability, and a better environmental profile makes this compound a sustainable choice for many industrial fluorination processes.

Comparative Analysis with Alternative Difluorocarbene Precursors and Their Process Implications

While this compound is a valuable reagent, several other precursors for difluorocarbene have been developed, each with its own set of advantages and disadvantages. A comparative analysis is essential for selecting the most appropriate reagent for a specific industrial process.

| Difluorocarbene Precursor | Generation Conditions | Advantages | Disadvantages | Process Implications |

| This compound | Thermal decomposition, typically at high temperatures (~180 °C) thieme-connect.com | Cost-effective, stable solid, environmentally benign cas.cnacs.orgacs.org | High reaction temperatures, can be hygroscopic thieme-connect.comresearchgate.net | Requires robust heating and pressure management systems. Suitable for thermally stable substrates. |

| Sodium Bromodifluoroacetate | Thermal decomposition at lower temperatures than the chloro-analog organic-chemistry.org | Lower reaction temperatures, less hygroscopic, operationally simpler researchgate.netorganic-chemistry.org | Likely higher cost than the chloro-analog. | Allows for milder reaction conditions, potentially expanding the substrate scope to more sensitive molecules. |

| Trimethylsilyl)trifluoromethylsilane (TMSCF3) | Anion-initiated decomposition (e.g., with NaI or TBAT) at lower temperatures st-andrews.ac.ukresearchgate.net | Mild reaction conditions, high efficiency for certain substrates st-andrews.ac.uk | Higher cost, requires an initiator, can have complex reaction kinetics acs.orgst-andrews.ac.ukresearchgate.net | Suitable for base-sensitive substrates and reactions requiring milder conditions. Requires careful control of initiator and stoichiometry. |

| Hexafluoropropylene oxide (HFPO) | Thermal decomposition at high temperatures (>150 °C) or with Lewis acids wikipedia.org | Can be a source of "free" difluorocarbene. | Gaseous, requires specialized handling, potential for rearrangement to hexafluoroacetone (B58046) wikipedia.org | Requires infrastructure for handling gases at high temperatures and pressures. |

| Fluoroform (CHF3) | Deprotonation with a strong base acs.org | Inexpensive gas, non-ozone-depleting acs.org | Requires strong basic conditions, which can limit substrate scope. | Process requires careful handling of a flammable gas and management of strongly basic reaction media. |

This table provides a comparative overview of common difluorocarbene precursors, highlighting the key factors that influence their selection for industrial processes.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Substrate Scopes for Diverse Fluorinated Compounds

Sodium chlorodifluoroacetate (SCDA) has long been recognized as a reliable and cost-effective source of difluorocarbene (:CF2). acs.orgacs.org This highly reactive intermediate is crucial for introducing the difluoromethylene (-CF2-) group into organic molecules, a structural motif of significant interest in pharmaceuticals and agrochemicals. acs.orgthieme-connect.com Historically, its applications focused on reactions like gem-difluorocyclopropanation of alkenes. thieme-connect.comcas.cn However, emerging research is significantly broadening the horizons of SCDA's synthetic utility.

A primary area of future exploration is the expansion of substrate scopes for known transformations and the discovery of entirely new reaction pathways. Researchers are actively investigating the difluoromethylation of a wider array of heteroatom nucleophiles. cas.cnnih.gov While the reaction with thiols and certain nitrogen compounds is well-established, yielding valuable S- and N-difluoromethylated products, efforts are underway to include a more diverse range of substrates under milder conditions. acs.orgnih.gov For instance, the difluoromethylation of heteroaromatic thiols using SCDA proceeds efficiently at 95 °C, accommodating various functional groups and substitution patterns on the aromatic ring. acs.org

Another novel direction is the use of difluorocarbene generated from SCDA in multicomponent reactions and catalytic cycles. Transition-metal catalysis, for example, can harness difluorocarbene to create new carbon-carbon and carbon-heteroatom bonds. researchgate.netx-mol.net Copper-catalyzed reactions have shown promise in facilitating difluorocarbene insertion and transfer, enabling the modular synthesis of complex organofluorine compounds from simple starting materials. researchgate.netx-mol.net These catalytic strategies can lead to products that are otherwise difficult to access, such as fluorinated oxetanes, which are valuable isosteres in drug discovery. researchgate.netx-mol.net Furthermore, researchers are exploring unprecedented reactivity, such as the self-activation of SCDA for the chlorodifluoroacylation of indoles, a pathway that proceeds through an active ester formed via a difluorocarbene intermediate. acs.org This discovery opens the door to using SCDA not just as a :CF2 source, but also as a building block for chlorodifluoroacetyl groups.

Future work will likely focus on developing catalytic systems that operate at lower temperatures and with greater functional group tolerance, further expanding the applicability of this inexpensive reagent in complex molecule synthesis. cas.cn The development of methods for radio-labelling with fluorine-18 (B77423) via [¹⁸F]difluorocarbene for use in Positron Emission Tomography (PET) imaging also represents a significant frontier, allowing for new ways to trace biologically active molecules in vivo. ox.ac.uk

| Reaction Type | Substrate Class | Key Findings |

| Heteroatom Difluoromethylation | Aromatic & Heteroaromatic Thiols | Simple, cost-effective protocol using SCDA and K₂CO₃ at 95 °C; tolerant of diverse functional groups. acs.org |

| Chlorodifluoroacylation | N-alkylindoles | Mild acylation via self-activation of SCDA; proceeds through an unprecedented active ester formation pathway. acs.org |

| Catalytic Skeletal Expansion | Oxygen Heterocycles | Copper-catalyzed insertion of difluorocarbene to expand small ring systems, creating fluorinated isosteres. researchgate.netx-mol.net |

| Difluorocyclopropanation | Alkenes and Alkynes | A classical application being refined with milder and more efficient protocols. thieme-connect.comcas.cn |

Application of Computational Chemistry Approaches for Deeper Understanding of Reaction Mechanisms

The advancement of computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable for elucidating the complex reaction mechanisms involving difluorocarbene generated from this compound. researchgate.netnsf.govrsc.org While experimental observations provide crucial data on reaction outcomes, computational modeling offers a molecular-level view of transition states, reaction intermediates, and energy barriers that govern reactivity and selectivity. researchgate.netrsc.org

A significant area of computational investigation is the mechanism of difluorocarbene transfer and insertion reactions, especially those mediated by transition metals. researchgate.netnsf.gov For example, DFT calculations have been employed to support proposed pathways in copper-catalyzed reactions, helping to explain the unique role of the catalyst in promoting both ring-opening and cyclization steps. researchgate.netx-mol.net These studies can model the formation of a copper-difluorocarbene complex, its interaction with substrates, and the energetics of subsequent steps like nucleophilic attack and ylide formation. researchgate.net By calculating the Gibbs activation energies for different potential pathways, researchers can identify the most likely mechanism, guiding further experimental design to optimize reaction conditions. rsc.org